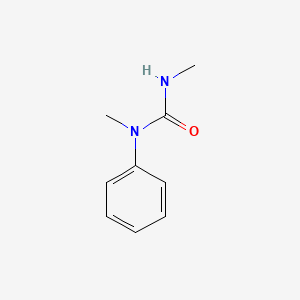

1,3-Dimethyl-1-phenylurea

CAS No.: 938-91-0

Cat. No.: VC14398665

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938-91-0 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 1,3-dimethyl-1-phenylurea |

| Standard InChI | InChI=1S/C9H12N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |

| Standard InChI Key | ZWOULFZCQXICLZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)N(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

1,3-Dimethyl-1-phenylurea belongs to the urea family, featuring a central carbonyl group flanked by nitrogen atoms substituted with methyl and phenyl groups. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.2044 g/mol . The IUPAC name, N,N'-dimethyl-N-phenylurea, reflects its substitution pattern, where one nitrogen atom is bonded to a phenyl group and the other to two methyl groups.

Table 1: Key Molecular Data for 1,3-Dimethyl-1-phenylurea

| Property | Value |

|---|---|

| CAS Registry Number | 938-91-0 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.2044 g/mol |

| IUPAC Name | N,N'-dimethyl-N-phenylurea |

| InChIKey | ZWOULFZCQXICLZ-UHFFFAOYSA-N |

The phenyl group enhances the compound’s aromatic character, while the methyl substituents influence its electronic and steric properties. This configuration impacts solubility, reactivity, and interaction with other molecules, making it suitable for specialized applications .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-aliphatic structure:

Solubility and Stability

-

Solubility: The phenyl group confers lipophilicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate. Polar aprotic solvents (e.g., dimethylformamide) may also dissolve it .

-

Thermal Stability: Urea derivatives generally exhibit moderate thermal stability. Methyl groups likely enhance stability compared to unsubstituted ureas, as seen in analogues with decomposition temperatures exceeding 150°C .

Spectroscopic Characteristics

While experimental spectra for 1,3-Dimethyl-1-phenylurea are unavailable, analogous compounds provide insights:

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups attached to nitrogen (δ 2.8–3.2 ppm) .

-

¹³C NMR: The carbonyl carbon typically resonates near δ 160 ppm, with aromatic carbons between δ 120–140 ppm .

Challenges and Future Directions

Current limitations include sparse literature on this specific compound and its applications. Future research should prioritize:

-

Optimized Synthesis: Developing safer, scalable methods, such as microwave-assisted reactions or green chemistry approaches.

-

Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory properties.

-

Material Science Trials: Testing its efficacy in polymer blends or catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume